molecular formula C25H19NO2 B2933355 N-(1,2-dihydroacenaphthylen-5-yl)-3-phenoxybenzamide CAS No. 391221-76-4

N-(1,2-dihydroacenaphthylen-5-yl)-3-phenoxybenzamide

Cat. No. B2933355
CAS RN: 391221-76-4
M. Wt: 365.432
InChI Key: AVTVJXIHKBEKJV-UHFFFAOYSA-N
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Description

N-(1,2-dihydroacenaphthylen-5-yl)-3-phenoxybenzamide, also known as DAPH-5, is a synthetic compound that has been extensively studied for its potential applications in various scientific research fields. This compound is a potent inhibitor of the protein kinases, which makes it a promising candidate for the development of new drugs for the treatment of various diseases.

Scientific Research Applications

Mechanisms of Action and Pharmacological Effects

1. Metabolic Pathways and Drug Interactions

Phenoxybenzamine, a compound with structural similarities, has been studied for its effects on metabolic pathways, particularly in the context of norepinephrine metabolism and its interactions with various receptors. Graefe et al. (1973) explored the metabolism of norepinephrine, highlighting the importance of understanding how similar compounds might interact with biological systems, potentially offering insights into the metabolism of N-(1,2-dihydroacenaphthylen-5-yl)-3-phenoxybenzamide and its pharmacological implications (Graefe, Stefano, & Langer, 1973).

2. Neuroprotective and Anti-tumor Applications

The research by Rau et al. (2014) on phenoxybenzamine suggests potential neuroprotective applications, demonstrating reduced neuronal death and improved neurological outcomes in models of traumatic brain injury. This suggests that structurally related compounds like N-(1,2-dihydroacenaphthylen-5-yl)-3-phenoxybenzamide could also have neuroprotective properties, warranting further investigation into their potential applications in treating neurological conditions (Rau, Kothiwal, Rova, Rhoderick, & Poulsen, 2014).

3. Anti-inflammatory and Analgesic Effects

The use of phenoxybenzamine in complex regional pain syndrome, as reported by Inchiosa and Kizelshteyn (2008), indicates that compounds with similar pharmacological profiles could be explored for their anti-inflammatory and analgesic properties. This suggests a potential research avenue for N-(1,2-dihydroacenaphthylen-5-yl)-3-phenoxybenzamide in the management of pain and inflammation (Inchiosa & Kizelshteyn, 2008).

properties

IUPAC Name

N-(1,2-dihydroacenaphthylen-5-yl)-3-phenoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19NO2/c27-25(19-7-4-10-21(16-19)28-20-8-2-1-3-9-20)26-23-15-14-18-13-12-17-6-5-11-22(23)24(17)18/h1-11,14-16H,12-13H2,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVTVJXIHKBEKJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=C(C3=CC=CC1=C23)NC(=O)C4=CC(=CC=C4)OC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,2-dihydroacenaphthylen-5-yl)-3-phenoxybenzamide

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